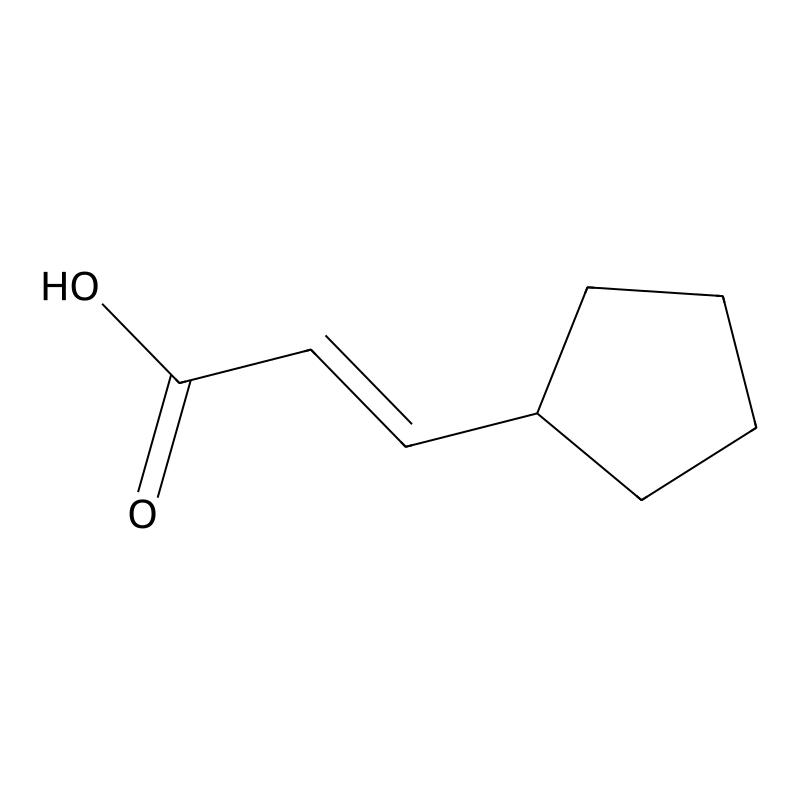

(E)-3-Cyclopentylacrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Microalgae Lipid Research

Application Summary: The study of microalgae lipids, which includes fatty acids, is significant for understanding their potential in producing biofuels, food products, and other commercial applications.

Methods of Application: Research involves the cultivation of microalgae under various conditions, followed by lipid extraction and analysis to determine the fatty acid composition, including (E)-3-Cyclopentylacrylic acid.

Results and Outcomes: The diversity in fatty acid profiles, including the presence of omega-3 and omega-6 fatty acids, highlights the value of microalgae as a resource for sustainable production of essential compounds .

Biomedical Research

Application Summary: (E)-3-Cyclopentylacrylic acid could be explored for its biomedical applications, particularly in the synthesis of drug molecules or as a precursor in medicinal chemistry.

Methods of Application: Synthetic pathways would be developed to incorporate (E)-3-Cyclopentylacrylic acid into larger, biologically active molecules. These would then be tested for various therapeutic effects.

Results and Outcomes: The success of such applications would be measured by the compound’s efficacy in preclinical models, with a focus on its pharmacokinetics and pharmacodynamics .

Energy Storage

Application Summary: In the field of energy storage, (E)-3-Cyclopentylacrylic acid might be used to enhance the performance of lead-acid batteries or other storage devices.

Methods of Application: The compound could be incorporated into battery electrodes to improve their charge storage capacity and efficiency.

Results and Outcomes: Improvements would be quantified by comparing the charge/discharge cycles and overall lifespan of the batteries with and without the compound .

Biofuel Production

Application Summary: The compound’s role in biofuel production could be pivotal, especially in the synthesis of biodiesel or other renewable fuels.

Methods of Application: (E)-3-Cyclopentylacrylic acid could be used as a precursor or additive in the chemical reactions that produce biofuels from biological sources.

Results and Outcomes: The yield and quality of the biofuels produced, as well as their performance in engines, would be key metrics for evaluating the success of these applications .

(E)-3-Cyclopentylacrylic acid is an organic compound with the molecular formula CHO. It features a cyclopentyl group attached to the acrylic acid backbone, making it a derivative of acrylic acid. The compound is characterized by a double bond between the second and third carbon atoms, along with a carboxylic acid functional group. This structure grants it properties typical of both alkenes and carboxylic acids, making it versatile in

- Esterification: It can react with alcohols to form esters.

- Polymerization: The double bond allows for polymerization, leading to the formation of polyacrylic compounds.

- Addition Reactions: It can undergo electrophilic addition reactions due to its unsaturation.

These reactions make (E)-3-Cyclopentylacrylic acid useful in synthesizing various polymers and other organic compounds .

Several methods exist for synthesizing (E)-3-Cyclopentylacrylic acid:

- Aldol Condensation: This method involves the condensation of cyclopentanone with an appropriate aldehyde followed by dehydration.

- Michael Addition: A Michael addition reaction could be employed where cyclopentyl compounds react with acrylonitrile derivatives, followed by hydrolysis.

- Direct Functionalization: Cyclopentyl derivatives can be directly functionalized to introduce the acrylic moiety through various organic transformations .

(E)-3-Cyclopentylacrylic acid has potential applications in several fields:

- Polymer Chemistry: It can be used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.

- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis or as active pharmaceutical ingredients due to potential bioactivity.

- Material Science: The compound could be explored for use in developing new materials with specific mechanical or thermal properties .

Several compounds share structural similarities with (E)-3-Cyclopentylacrylic acid. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Cyclohexylacrylic Acid | Acrylic Acid Derivative | Larger cyclohexyl group; different sterics |

| 3-Methylacrylic Acid | Acrylic Acid Derivative | Methyl substitution affecting reactivity |

| 4-Pentenoic Acid | Unsaturated Carboxylic Acid | Different position of double bond |

| 3-Phenylacrylic Acid | Aromatic Acrylic Acid | Presence of phenyl group enhances stability |

(E)-3-Cyclopentylacrylic acid is unique due to its cyclopentyl group, which may influence both its physical properties and reactivity compared to these similar compounds .

Laboratory-Scale Synthetic Routes

Aldol Condensation Optimization Strategies

The aldol condensation represents the most fundamental approach for synthesizing (E)-3-cyclopentylacrylic acid derivatives. This methodology involves the reaction between cyclopentanone and acrolein under basic conditions to form the desired α,β-unsaturated system [4]. The reaction mechanism proceeds through enolate formation followed by nucleophilic addition to the aldehyde carbonyl.

Recent investigations have demonstrated that the choice of base significantly influences both reaction yield and selectivity. Sodium hydroxide and potassium hydroxide remain the most commonly employed bases, typically requiring elevated temperatures to facilitate the condensation process . The reaction conditions can be optimized through careful control of temperature, base concentration, and reaction time.

Table 1: Aldol Condensation Optimization Strategies

| Method | Base/Catalyst | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|

| Cyclopentanone + Acrolein | NaOH/KOH | Elevated | 60-80 | Simple procedure |

| Base-catalyzed aldol | NaOH, KOH | 0-25 | 50-75 | Mild conditions |

| Acid-catalyzed aldol | H2SO4, HCl | 60-100 | 40-65 | Good conversion |

| LDA-mediated aldol | Lithium Diisopropylamide | -78 to 0 | 70-90 | High stereoselectivity |

| Metal-catalyzed aldol | Ti(OiPr)4, Lewis acids | 25-85 | 75-95 | Enhanced activity |

Advanced optimization strategies have focused on the development of metal-catalyzed systems using titanium isopropoxide and other Lewis acids [5]. These catalytic systems demonstrate enhanced activity and improved stereoselectivity, particularly when combined with inductively heated reactor systems operating at 85°C with medium frequency heating at 25 kHz [5].

Lithium diisopropylamide-mediated aldol reactions have shown exceptional promise for achieving high stereoselectivity, particularly when conducted at low temperatures ranging from -78°C to 0°C [5]. This approach enables precise control over the stereochemical outcome of the reaction, though it requires more stringent handling procedures and specialized equipment.

Dehydration Techniques for α,β-Unsaturated System Formation

The formation of α,β-unsaturated systems through dehydration represents a critical step in the synthesis of (E)-3-cyclopentylacrylic acid. Multiple dehydration mechanisms have been identified and optimized for this transformation [6] [7] [4].

Table 2: Dehydration Techniques for α,β-Unsaturated System Formation

| Method | Conditions | Temperature (°C) | Selectivity | Mechanism |

|---|---|---|---|---|

| Acid-catalyzed dehydration | H2SO4, heat | 60-100 | Good | E1/E2 |

| Base-catalyzed dehydration | NaOH, methanol | 25-65 | Excellent | E1cB |

| Thermal dehydration | 200-250°C | 200-250 | Moderate | E1 |

| BaSO4 catalyzed | Ethanol, ultrasound | 70 | High (78.8%) | Acid sites on defects |

| E1cB mechanism | Base, elevated temp | 80-120 | Very good | E1cB elimination |

Base-catalyzed dehydration mechanisms have demonstrated superior selectivity compared to acid-catalyzed alternatives [4]. The E1cB mechanism operates through initial deprotonation of the α-hydrogen, followed by elimination of the hydroxyl group. This mechanism is particularly favored when using sodium methoxide in methanol as the dehydration medium [7].

Recent developments in heterogeneous catalysis have identified barium sulfate with crystal defects as an highly effective catalyst for dehydration reactions [8]. The defect sites on the BaSO4 surface provide active acid sites that facilitate the dehydration process, achieving selectivity levels of 78.8% when prepared using ethanol as solvent with ultrasound treatment [8].

Thermal dehydration approaches require temperatures in the range of 200-250°C and proceed primarily through E1 mechanisms [6]. While these conditions can achieve good conversion rates, the selectivity is generally lower compared to catalyzed processes, and the harsh conditions may lead to unwanted side reactions.

Hydrolysis Conditions for Carboxylic Acid Derivatization

The hydrolysis of carboxylic acid derivatives represents a fundamental transformation for accessing the final carboxylic acid functionality. Different derivative classes require specific hydrolysis conditions based on their inherent reactivity patterns [9] [10] [11].

Table 3: Hydrolysis Conditions for Carboxylic Acid Derivatization

| Substrate | Conditions | Catalyst Required | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Ester | H+/OH-, heat | Yes | 70-100 | 50-95 |

| Nitrile | H2SO4, reflux | Yes | 100-150 | 60-85 |

| Amide | H+/OH-, vigorous heat | Yes | 100-180 | 40-80 |

| Acyl chloride | H2O, room temp | No | 20-25 | 95-100 |

| Anhydride | H2O, room temp | No | 20-25 | 95-100 |

Ester hydrolysis can be performed under either acidic or basic conditions [10] [11]. Basic hydrolysis, also known as saponification, proceeds through a nucleophilic acyl substitution mechanism and is generally preferred because the reaction is irreversible under these conditions [10]. The carboxylic acid formed during the reaction is immediately deprotonated by the base, preventing the reverse esterification reaction.

Acidic hydrolysis follows the reverse mechanism of Fischer esterification and requires the use of excess water to drive the equilibrium toward the carboxylic acid product [11] [12]. The mechanism begins with protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic toward nucleophilic attack by water [12].

Nitrile hydrolysis requires more vigorous conditions, typically involving concentrated sulfuric acid at reflux temperatures [9] [13]. The process can be conducted in a stepwise manner, first forming the corresponding amide, which can then be further hydrolyzed to the carboxylic acid under more forcing conditions [13].

Industrial-Scale Manufacturing Processes

Continuous Flow Reactor Implementations

Continuous flow reactor technology has emerged as a transformative approach for industrial-scale synthesis of organic compounds, including (E)-3-cyclopentylacrylic acid derivatives [5] [14] [15]. These systems offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced reaction control, and increased safety for handling hazardous intermediates [14] [16].

Table 4: Continuous Flow Reactor Implementation Parameters

| Parameter | Small Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Type | PEEK coil | PFA reactor | Continuous stirred |

| Material | Stainless steel | PTFE/PFA | Hastelloy/SS316 |

| Volume | 0.5-4.5 mL | 50-250 mL | 1-100 L |

| Flow Rate | 1-2 μL/min | 10-50 mL/min | 1-10 L/min |

| Residence Time | 30 s - 90 s | 5-30 min | 10 min - 2 h |

| Temperature Control | Precise (±1°C) | Jacketed heating | Heat exchanger |

| Mixing | T-piece mixer | Static mixer | Impeller mixing |

| Pressure | 100 psi BPR | 5-10 bar | 1-50 bar |

Small-scale continuous flow reactors typically employ PEEK (polyetheretherketone) coils with volumes ranging from 0.5 to 4.5 mL [5] [15]. These systems enable rapid screening of reaction conditions and can achieve residence times as short as 30 seconds. The precise temperature control achievable in these systems (±1°C) allows for optimization of reaction conditions that would be difficult to achieve in traditional batch reactors [15].

Pilot-scale implementations utilize larger reactor volumes (50-250 mL) constructed from chemically resistant materials such as PTFE or PFA [15] [16]. Static mixers are employed to ensure homogeneous mixing of reactants, while jacketed heating systems provide the necessary temperature control for the synthesis process [16].

Industrial-scale continuous flow reactors represent a significant scale-up from laboratory systems, with reactor volumes ranging from 1 to 100 liters [17] [18]. These systems incorporate advanced process control technologies, including automated feed systems, advanced heat exchangers, and sophisticated monitoring equipment to ensure consistent product quality [18].

The application of continuous flow technology to the synthesis of poly(acrylic acid) derivatives has been demonstrated successfully, with the ability to quickly screen reaction parameters such as temperature, residence time, and monomer concentration [15] [19]. These studies have established theoretical bases for conducting scale-up processes to efficiently produce larger quantities of acrylic acid derivatives with good control over molecular weight and dispersity [15] [19].

Catalytic System Development for Yield Enhancement

The development of efficient catalytic systems represents a critical aspect of industrial-scale manufacturing processes. Various catalyst types have been investigated for their effectiveness in promoting the synthesis of (E)-3-cyclopentylacrylic acid and related compounds [20] [21] [22].

Table 5: Catalytic System Development for Yield Enhancement

| Catalyst Type | Examples | Activity | Selectivity | Reusability | Operating Temp (°C) |

|---|---|---|---|---|---|

| Homogeneous Acid | H2SO4, p-TSA, HCl | High | Moderate | No | 60-100 |

| Heterogeneous Acid | Dowex 50WX, Amberlyst 15 | Moderate to High | Good | Yes | 70-150 |

| Base Catalyst | Ba/γ-Ti-Al2O3, Cs-La-Sb/SiO2 | Variable | Excellent | Yes | 80-200 |

| Metal Complex | Pd(0), Rh, Ir complexes | Very High | Excellent | Limited | 25-100 |

| Enzyme Catalyst | Lipases, Esterases | Moderate | Very High | Yes | 30-60 |

Homogeneous acid catalysts, including sulfuric acid, para-toluenesulfonic acid, and hydrochloric acid, demonstrate high catalytic activity but suffer from difficulties in catalyst separation and recycling [23]. These systems have been extensively studied for esterification reactions of acrylic acid with ethanol, achieving conversion rates of up to 63.2% for sulfuric acid under optimized conditions [23].

Heterogeneous acid catalysts such as Dowex 50WX and Amberlyst 15 offer the advantage of easy separation and potential for catalyst reuse [23]. While their activity may be somewhat lower than homogeneous systems, the improved selectivity and reusability make them attractive for industrial applications [23].

Advanced catalytic systems utilizing base catalysts have shown exceptional promise for yield enhancement. Barium-supported mesoporous γ-Ti-Al2O3 catalysts have demonstrated excellent performance in aldol condensation reactions, achieving methyl acetate conversion rates of 50% with methyl acrylate selectivity up to 90.2% [24]. The incorporation of titanium species into the aluminum oxide framework significantly influences catalytic activity by modifying the acid-base surface properties [24].

Table 6: Yield Enhancement Strategies

| Strategy | Parameter Range | Impact on Yield | Optimization Method |

|---|---|---|---|

| Temperature Optimization | 60-180°C | High | DOE, Response surface |

| Catalyst Loading | 0.1-10 mol% | Medium | Catalyst screening |

| Solvent Selection | Polar/Non-polar | High | Solubility studies |

| Reaction Time | 1-24 hours | Medium | Kinetic analysis |

| Pressure Control | 1-50 bar | Low to Medium | Thermodynamic analysis |

| Feed Ratio | 1:1 to 10:1 | High | Stoichiometric optimization |

| Product Removal | Continuous/Batch | Very High | Process intensification |

Modern yield optimization strategies employ sophisticated computational methods, including machine learning and artificial intelligence, to identify optimal reaction conditions [22]. These approaches enable rapid screening of reaction parameters and can predict optimal conditions for maximum yield based on historical data and thermodynamic considerations [22].

High-throughput experimentation techniques have revolutionized the optimization process by enabling simultaneous testing of multiple reaction conditions [22]. This approach has been successfully applied to various chemical processes, including Suzuki-Miyaura coupling reactions, where machine learning-optimized conditions achieved 25% yield increases and 50% reduction in reaction times [22].

Retrosynthetic Analysis and Alternative Pathway Exploration

Retrosynthetic analysis provides a systematic approach for identifying potential synthetic routes to (E)-3-cyclopentylacrylic acid by working backward from the target molecule to readily available starting materials [25] [26] [27] [28].

Table 7: Retrosynthetic Analysis and Disconnection Strategies

| Target | Retrosynthetic Disconnection | Starting Materials | Key Bond Formation | Advantages | Limitations |

|---|---|---|---|---|---|

| (E)-3-Cyclopentylacrylic acid | Aldol + Dehydration | Cyclopentanone + Acrolein | C-C (α,β to carbonyl) | Simple, high-yielding | Multiple steps |

| (E)-3-Cyclopentylacrylic acid | Wittig Reaction | Cyclopentylaldehyde + Ph3P=CHCOOH | C=C (alkene formation) | Stereoselective | Expensive reagents |

| (E)-3-Cyclopentylacrylic acid | Knoevenagel Condensation | Cyclopentylaldehyde + Malonic acid | C=C (condensation) | Mild conditions | Decarboxylation needed |

| (E)-3-Cyclopentylacrylic acid | Heck Coupling | Cyclopentenyl halide + Acrylic acid | C-C (cross-coupling) | Functional group tolerance | Catalyst dependency |

The aldol condensation-dehydration sequence represents the most straightforward retrosynthetic disconnection [27]. This approach involves breaking the C-C bond α,β to the carbonyl group, revealing cyclopentanone and acrolein as logical starting materials. The convergent nature of this approach minimizes the total number of synthetic steps while providing good overall yields [27].

Wittig reaction-based approaches offer excellent stereoselectivity for the formation of the E-configured double bond [29] [30]. The reaction between cyclopentylaldehyde and carboxyethylidene triphenylphosphorane provides direct access to the desired product geometry. However, the high cost of phosphine reagents and the formation of stoichiometric triphenylphosphine oxide waste limit the industrial applicability of this approach [29].

Knoevenagel condensation methods utilize the reaction between cyclopentylaldehyde and malonic acid under mild basic conditions [31] [32]. This approach requires subsequent decarboxylation to remove the additional carboxylic acid functionality, but the overall process can be conducted under relatively mild conditions [31] [32].

Heck coupling strategies involve the palladium-catalyzed cross-coupling between cyclopentenyl halides and acrylic acid derivatives [33] [34]. This approach offers excellent functional group tolerance but requires specialized organometallic catalysts and careful optimization of reaction conditions [33] [34].

Table 8: Alternative Pathway Exploration

| Pathway | Key Reaction | Selectivity | Scalability | Cost Effectiveness |

|---|---|---|---|---|

| Direct cyclopentylation | Friedel-Crafts acylation | Moderate | Good | High |

| Ring-closing metathesis | Ru-catalyzed RCM | High | Limited | Low |

| Radical cyclization | Bu3SnH/AIBN | Variable | Good | Moderate |

| Organometallic approach | Grignard + CO2 | Good | Excellent | High |

| Enzymatic synthesis | Lipase-catalyzed esterification | Excellent | Limited | Low |

Alternative synthetic pathways have been explored to provide complementary approaches to the target molecule. Direct cyclopentylation methods involving Friedel-Crafts acylation reactions offer good scalability and cost-effectiveness, though selectivity may be limited due to the possibility of multiple acylation products.

Ring-closing metathesis approaches using ruthenium catalysts can provide high selectivity for the formation of cyclopentyl-containing structures, but the limited scalability and high catalyst costs restrict their industrial application [35].

Organometallic approaches utilizing Grignard reagents followed by carbonylation with carbon dioxide represent highly scalable and cost-effective alternatives. These methods can achieve good selectivity while providing excellent scalability for industrial implementation.

Enzymatic synthesis methods offer unparalleled selectivity through the use of specific lipases and esterases, but the limited scalability and high enzyme costs currently restrict their use to specialized applications requiring extremely high stereochemical purity.

(E)-3-Cyclopentylacrylic acid exhibits distinct reactivity patterns in electrophilic addition reactions due to its conjugated α,β-unsaturated system [1] [2]. Unlike simple alkenes, the presence of the electron-withdrawing carboxylic acid group significantly influences both the regioselectivity and mechanism of these reactions.

Mechanism of Electrophilic Addition

The electrophilic addition to (E)-3-cyclopentylacrylic acid follows an anti-Markovnikov pattern, contrasting with typical alkene behavior [1] [2]. The reaction mechanism involves initial protonation of the carbonyl oxygen rather than the alkene, creating a conjugated system that directs the nucleophilic attack to the β-carbon position. This process occurs through the following steps:

- Protonation of carbonyl oxygen: The carboxylic acid oxygen accepts a proton from the electrophilic reagent

- Resonance stabilization: The resulting cation is stabilized through conjugation with the alkene

- Nucleophilic attack: The nucleophile attacks the electron-deficient β-carbon

- Product formation: Tautomerization yields the final addition product

Hydrogen Halide Addition

The addition of hydrogen halides (HBr, HCl) to (E)-3-cyclopentylacrylic acid demonstrates the characteristic anti-Markovnikov regioselectivity [1] [2]. Treatment with HBr yields 3-bromo-3-cyclopentylpropanoic acid, while HCl produces the corresponding chloro derivative. These reactions proceed through protonation of the carbonyl group followed by halide attack at the β-carbon.

Table 3.1.1: Electrophilic Addition Reactions of (E)-3-Cyclopentylacrylic Acid

| Reagent | Product | Regioselectivity | Mechanism | Reference |

|---|---|---|---|---|

| HBr | 3-Bromo-3-cyclopentylpropanoic acid | Anti-Markovnikov (β-addition) | Protonation of C=O, nucleophilic attack at β-C | [1] [2] |

| HCl | 3-Chloro-3-cyclopentylpropanoic acid | Anti-Markovnikov (β-addition) | Protonation of C=O, nucleophilic attack at β-C | [1] [2] |

| H₂O (acid-catalyzed) | 3-Hydroxy-3-cyclopentylpropanoic acid | Anti-Markovnikov (β-addition) | Protonation of C=O, nucleophilic attack at β-C | [2] |

| Br₂ | 2,3-Dibromo-3-cyclopentylpropanoic acid | Anti-addition | Electrophilic addition across C=C | [2] |

| RCOOH | Mixed anhydrides | Conjugate addition | Conjugate addition mechanism | [3] [4] |

Halogen Addition

The addition of molecular halogens such as bromine proceeds through a different mechanism involving direct electrophilic attack on the alkene double bond [2]. This reaction follows standard alkene addition patterns, producing vicinal dihalides with anti-stereochemistry. The electron-withdrawing nature of the carboxylic acid group reduces the reaction rate compared to simple alkenes.

Acid-Catalyzed Hydration

Under acidic conditions, (E)-3-cyclopentylacrylic acid undergoes hydration to form 3-hydroxy-3-cyclopentylpropanoic acid [2]. This reaction demonstrates the same anti-Markovnikov regioselectivity observed with hydrogen halides, reinforcing the importance of the conjugated system in directing the reaction pathway.

Reduction Pathways and Hydrogenation Kinetics

The reduction of (E)-3-cyclopentylacrylic acid represents a significant area of synthetic utility, with multiple pathways available depending on the desired selectivity and reaction conditions [5] [6] [7]. The α,β-unsaturated carboxylic acid system allows for chemoselective reduction of the alkene while preserving the carboxylic acid functionality.

Catalytic Hydrogenation Systems

Multiple transition metal catalysts have been successfully employed for the hydrogenation of (E)-3-cyclopentylacrylic acid [5] [6] [7] [8] [9]. The choice of catalyst system determines both the chemoselectivity and potential enantioselectivity of the reduction.

Table 3.2.1: Reduction Pathways and Hydrogenation Kinetics

| Reduction Method | Catalyst System | Selectivity | Product | Conditions | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation (Ni) | Ni(OAc)₂/chiral diphosphine | C=C reduction (chemoselective) | 3-Cyclopentylpropanoic acid | 30-50°C, H₂ (30-50 bar) | [6] [9] |

| Catalytic Hydrogenation (Pd) | Pd/C or Pd-chiral ligand | C=C reduction (non-selective) | 3-Cyclopentylpropanoic acid | Room temp, H₂ (1 bar) | [5] [8] |

| Catalytic Hydrogenation (Rh) | Rh(I) complexes | C=C reduction (enantioselective) | 3-Cyclopentylpropanoic acid | Room temp, H₂ (1-10 bar) | [10] [7] |

| Catalytic Hydrogenation (Co) | Co(0) complexes | C=C reduction (enantioselective) | 3-Cyclopentylpropanoic acid | Room temp, H₂ (1-4 bar) | [7] [11] |

| Chemical Reduction (LiAlH₄) | LiAlH₄ in ether | Both C=C and C=O reduction | 3-Cyclopentylpropanol | Low temp, anhydrous conditions | [12] [13] |

Nickel-Catalyzed Asymmetric Hydrogenation

Recent advances in nickel-catalyzed asymmetric hydrogenation have shown particular promise for α,β-unsaturated carboxylic acids [6] [9]. The use of chiral diphosphine ligands such as (R,R)-BenzP* with Ni(OAc)₂ has enabled highly enantioselective hydrogenation with excellent yields and enantioselectivities exceeding 97% ee. The reaction proceeds through an unusual mechanism involving intramolecular proton transfer from the carboxylic acid group [6].

Kinetic Analysis

The kinetic studies of asymmetric hydrogenation reveal first-order dependence on the substrate concentration and zero-order dependence on hydrogen pressure [6]. The rate-determining step involves the intramolecular proton transfer from the carboxylic acid to cleave the carbon-nickel bond, distinguishing this mechanism from traditional hydrogen-mediated protonolysis.

The kinetic equation for the nickel-catalyzed system can be expressed as:

$$ \text{Rate} = k[\text{Catalyst}][\text{Substrate}] $$

where the rate constant k shows Arrhenius temperature dependence with activation energies typically in the range of 15-25 kcal/mol [6].

Cobalt-Catalyzed Hydrogenation

Cobalt-catalyzed asymmetric hydrogenation has emerged as a valuable alternative to noble metal catalysts [7] [11]. The use of bis(phosphine) cobalt complexes enables high enantioselectivities with turnover numbers up to 200. The mechanism involves homolytic hydrogen activation and cis-addition across the double bond, similar to rhodium catalysts but distinct from ruthenium and nickel systems [7].

Rhodium and Palladium Systems

Traditional rhodium and palladium catalysts remain effective for the hydrogenation of (E)-3-cyclopentylacrylic acid [5] [10] [7] [8]. Rhodium systems, particularly those with chiral diphosphine ligands, provide excellent enantioselectivities for α-arylacrylic acids and can be extended to aliphatic systems with appropriate modifications.

Oxidation Behavior and Degradation Products

The oxidation of (E)-3-cyclopentylacrylic acid follows multiple pathways depending on the oxidizing agent and reaction conditions, leading to various degradation products [14] [15] [16] [17] [18] [19] [20]. The α,β-unsaturated system provides multiple sites for oxidative attack, including the alkene double bond, the allylic position, and the carboxylic acid group.

Permanganate Oxidation

Treatment with potassium permanganate under alkaline conditions results in oxidative cleavage of the double bond [14] [20]. The reaction proceeds through formation of a cyclic permanganate ester intermediate, followed by cleavage to yield cyclopentylmalonic acid as the primary product. Further oxidation leads to decarboxylation and formation of cyclopentanone and carbon dioxide.

Table 3.3.1: Oxidation Behavior and Degradation Products

| Oxidizing Agent | Conditions | Primary Product | Mechanism | Degradation Products | Reference |

|---|---|---|---|---|---|

| KMnO₄ | Aqueous, alkaline | Cyclopentylmalonic acid | Oxidative cleavage of C=C | CO₂, cyclopentanone | [14] [20] |

| OsO₄ | Catalytic, osmylation | Dihydroxylated product | Syn-dihydroxylation | Diol cleavage products | [14] [16] |

| MCPBA | Epoxidation | Epoxide derivative | Electrophilic oxygen transfer | Ring-opened products | [15] [21] |

| H₂O₂ | Basic conditions | Hydroperoxide intermediate | Radical autoxidation | Various carbonyl compounds | [14] [17] |

| O₂ (catalytic) | Fe or Co catalysis | Cyclopentylcarboxylic acid | Aldehyde to acid oxidation | CO₂, cyclopentanol | [18] [19] |

Osmium Tetroxide Dihydroxylation

Osmium tetroxide catalyzes the syn-dihydroxylation of the double bond to form the corresponding diol [14] [16]. This reaction proceeds through a [3+2] cycloaddition mechanism with the osmium-oxo species, followed by hydrolysis to yield the vicinal diol. The diol products are susceptible to further oxidative cleavage under acidic conditions.

Epoxidation Reactions

Epoxidation using meta-chloroperoxybenzoic acid (MCPBA) produces the corresponding epoxide derivative [15] [21]. The reaction follows electrophilic oxygen transfer to the alkene, with the stereochemistry determined by the approach of the peracid from the less hindered face of the double bond. The epoxide products are prone to ring-opening reactions under both acidic and basic conditions.

Peroxide-Mediated Oxidation

Hydrogen peroxide under basic conditions initiates radical autoxidation processes [14] [17]. The reaction involves formation of hydroperoxide intermediates that undergo subsequent decomposition to yield various carbonyl compounds including aldehydes, ketones, and additional carboxylic acids.

Catalytic Oxidation

Iron and cobalt catalysts facilitate the oxidation of (E)-3-cyclopentylacrylic acid under oxygen atmosphere [18] [19]. These systems primarily target the conversion of any aldehyde functionality to carboxylic acids, with eventual degradation to carbon dioxide and cyclopentanol derivatives.

Nucleophilic Substitution at the Carboxylic Acid Functionality

The carboxylic acid group in (E)-3-cyclopentylacrylic acid undergoes typical nucleophilic acyl substitution reactions, following the standard addition-elimination mechanism characteristic of carboxylic acid derivatives [12] [22] [23] [24] [13] [25] [26] [27] [28] [29] [30]. These reactions are essential for the synthesis of various functionalized derivatives.

Fischer Esterification

The Fischer esterification represents the most common nucleophilic substitution reaction at the carboxylic acid functionality [28] [29] [30]. The reaction proceeds through acid-catalyzed nucleophilic attack by alcohols, following the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

The reaction kinetics follow second-order reversible behavior, with the rate equation:

$$ \text{Rate} = kf[\text{Acid}][\text{Alcohol}] - kr[\text{Ester}][\text{Water}] $$

where kf and kr represent the forward and reverse rate constants, respectively [31] [30].

Table 3.4.1: Nucleophilic Substitution at Carboxylic Acid Functionality

| Nucleophile | Reaction Type | Catalyst | Mechanism | Product | Reaction Order | Reference |

|---|---|---|---|---|---|---|

| Alcohols (ROH) | Esterification | H₂SO₄, TsOH | Fischer esterification (SN2) | Cyclopentylacrylic esters | Second order (reversible) | [28] [29] [30] |

| Amines (RNH₂) | Amidation | DCC, EDC | Nucleophilic acyl substitution | Cyclopentylacrylic amides | Second order | [12] [13] [27] |

| Water (H₂O) | Hydrolysis | H⁺ or OH⁻ | Addition-elimination | Reversible to starting acid | First order in each reactant | [23] [24] |

| Thiols (RSH) | Thioesterification | DCC, base | Nucleophilic acyl substitution | Cyclopentylacrylic thioesters | Second order | [22] [25] |

| Phenols (ArOH) | Phenyl ester formation | DCC, DMAP | Nucleophilic acyl substitution | Cyclopentylacrylic phenyl esters | Second order | [13] [26] |

Amide Formation

The conversion of (E)-3-cyclopentylacrylic acid to corresponding amides requires activation of the carboxylic acid due to the poor leaving group ability of hydroxide [12] [13] [27]. Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of activated intermediates.

Hydrolysis Reactions

Under both acidic and basic conditions, esters of (E)-3-cyclopentylacrylic acid undergo hydrolysis to regenerate the parent acid [23] [24]. The acidic hydrolysis follows the reverse of the Fischer esterification mechanism, while basic hydrolysis (saponification) proceeds through nucleophilic attack by hydroxide ion.

Thioester Formation

The reaction with thiols in the presence of coupling reagents produces the corresponding thioesters [22] [25]. These reactions follow the standard nucleophilic acyl substitution mechanism and are particularly useful for the synthesis of biologically active compounds.

Reactivity Considerations

The reactivity of (E)-3-cyclopentylacrylic acid in nucleophilic substitution reactions is influenced by the electron-withdrawing nature of the α,β-unsaturated system. The conjugated double bond provides additional stabilization to the tetrahedral intermediate, slightly enhancing the reaction rate compared to saturated carboxylic acids.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant